
3,5-Dichloro-6-ethylpyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dichloro-6-ethylpyridin-2(1H)-one is a chemical compound belonging to the pyridine family It is characterized by the presence of two chlorine atoms at the 3rd and 5th positions, an ethyl group at the 6th position, and a ketone group at the 2nd position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-6-ethylpyridin-2(1H)-one typically involves the chlorination of 6-ethylpyridin-2(1H)-one. The reaction is carried out using chlorine gas in the presence of a suitable catalyst, such as iron(III) chloride, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the chlorine atoms are introduced at the 3rd and 5th positions of the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure efficient mixing and heat transfer, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dichloro-6-ethylpyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: 3,5-Dichloro-6-ethylpyridin-2(1H)-ol.
Substitution: Various substituted pyridines depending on the nucleophile used.
Applications De Recherche Scientifique
3,5-Dichloro-6-ethylpyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3,5-Dichloro-6-ethylpyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dichloro-6-methylpyridin-2(1H)-one: Similar structure but with a methyl group instead of an ethyl group.
3,5-Dichloro-2-pyridinol: Lacks the ethyl group and has a hydroxyl group instead of a ketone.
3,5-Dichloro-2-pyridinecarboxylic acid: Contains a carboxylic acid group instead of a ketone.
Uniqueness
3,5-Dichloro-6-ethylpyridin-2(1H)-one is unique due to the presence of both chlorine atoms and an ethyl group on the pyridine ring, which can influence its reactivity and potential applications. The combination of these substituents can lead to distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C7H7Cl2NO |
|---|---|
Poids moléculaire |
192.04 g/mol |
Nom IUPAC |
3,5-dichloro-6-ethyl-1H-pyridin-2-one |
InChI |
InChI=1S/C7H7Cl2NO/c1-2-6-4(8)3-5(9)7(11)10-6/h3H,2H2,1H3,(H,10,11) |
Clé InChI |
MVELPARKKWCMOK-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=C(C(=O)N1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


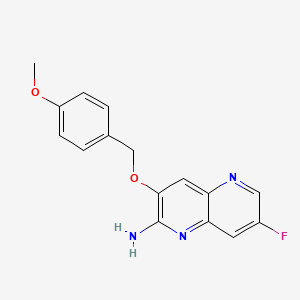


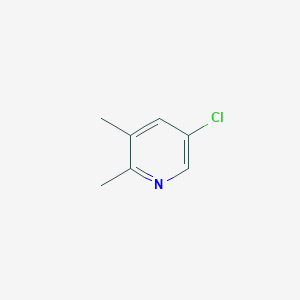
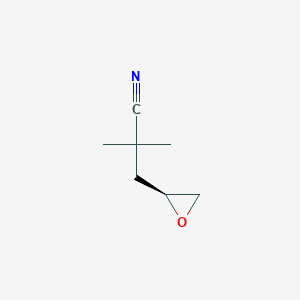

![(S)-2,4-diamino-1-((3aR,6aR)-hexahydrocyclopenta[b]pyrrol-1(2H)-yl)butan-1-one](/img/structure/B12959682.png)
![4-Chloro-9-methylpyrrolo[1,2-a]quinoxaline](/img/structure/B12959690.png)
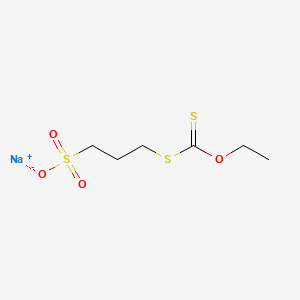
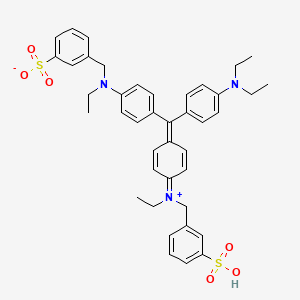
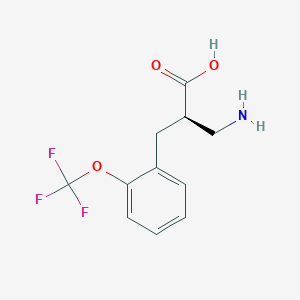

![3-Amino-[1,2,4]triazolo[4,3-a]pyridin-8-ol](/img/structure/B12959747.png)
![(2-Phenylbenzo[d]oxazol-6-yl)boronic acid](/img/structure/B12959755.png)
